2-(Benzo[d]thiazol-2-yl)propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Benzothiazoleaceticacid,alpha-methyl-(9CI) typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzothiazole ring . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2-Benzothiazoleaceticacid,alpha-methyl-(9CI) undergoes several types of chemical reactions, including:
Scientific Research Applications
2-Benzothiazoleaceticacid,alpha-methyl-(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzothiazoleaceticacid,alpha-methyl-(9CI) involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, disrupting key biochemical processes within cells . The compound’s structure allows it to bind to specific proteins and enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Benzothiazoleaceticacid,alpha-methyl-(9CI) is unique compared to other benzothiazole derivatives due to its specific substitution pattern and functional groups . Similar compounds include:
2-Benzothiazoleacetic acid: Lacks the alpha-methyl group, leading to different chemical and biological properties.
2-Benzothiazolecarboxylic acid: Contains a carboxyl group instead of an acetic acid moiety, affecting its reactivity and applications.
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C10H9NO2S/c1-6(10(12)13)9-11-7-4-2-3-5-8(7)14-9/h2-6H,1H3,(H,12,13) |
InChI Key |
DYFOZNOSAPXUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(=O)O |
Origin of Product |
United States |
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